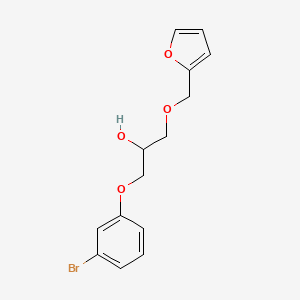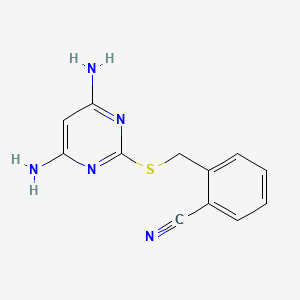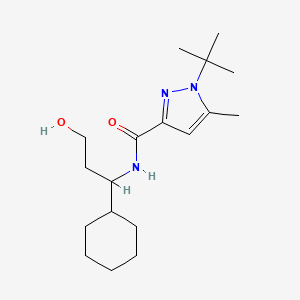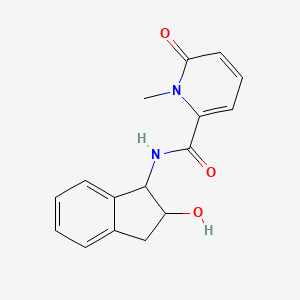![molecular formula C13H20N2O2S B6636897 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6636897.png)
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide, also known as EHT 1864, is a small molecule inhibitor that has been found to be effective in blocking the activity of Rho family GTPases. Rho GTPases are a group of proteins that play an important role in cell signaling and are involved in a wide range of cellular processes, including cytoskeletal organization, cell migration, and gene expression. The inhibition of Rho GTPases has been shown to have potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders.
作用機序
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 works by binding to the switch regions of Rho GTPases, which are critical for their activity. By binding to these regions, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 prevents the activation of Rho GTPases by their upstream activators. This inhibition leads to downstream effects on cellular processes that are regulated by Rho GTPases.
Biochemical and Physiological Effects:
In addition to its effects on Rho GTPase signaling pathways, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme lysyl oxidase-like 2 (LOXL2), which is involved in the crosslinking of collagen and other extracellular matrix proteins. This inhibition has been shown to have potential therapeutic applications in fibrotic diseases, such as liver fibrosis and pulmonary fibrosis.
実験室実験の利点と制限
One advantage of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 is its specificity for Rho GTPases. Unlike other inhibitors that target multiple signaling pathways, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 specifically targets Rho GTPases and does not affect other signaling pathways. This specificity makes it a valuable tool for studying the role of Rho GTPases in cellular processes.
One limitation of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 is its relatively low potency compared to other Rho GTPase inhibitors. This can make it difficult to achieve complete inhibition of Rho GTPase activity in some experiments. Additionally, 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been shown to have some off-target effects, particularly at higher concentrations.
将来の方向性
There are several potential future directions for research involving 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864. One area of interest is the potential therapeutic applications of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 in various diseases, particularly those involving Rho GTPase dysregulation. Another area of interest is the development of more potent and selective Rho GTPase inhibitors based on the structure of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864. Finally, there is ongoing research into the mechanisms of action of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 and its effects on various cellular processes.
合成法
The synthesis of 4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been described in several publications. In general, the synthesis involves the reaction of 4-(hydroxymethyl)cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with ethyl bromoacetate to form the ethyl ester of the thiazole carboxylic acid. Finally, the ester is hydrolyzed to form the desired carboxamide product.
科学的研究の応用
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide 1864 has been widely used as a research tool in the study of Rho GTPase signaling pathways. It has been shown to be effective in blocking the activity of RhoA, Rac1, and Cdc42, three key members of the Rho family. This inhibition has been shown to have a variety of effects on cellular processes, including inhibition of cell migration and invasion, induction of apoptosis, and modulation of gene expression.
特性
IUPAC Name |
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-2-11-12(18-8-14-11)13(17)15-10-5-3-9(7-16)4-6-10/h8-10,16H,2-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEDKAAPIAXXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=N1)C(=O)NC2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)




![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B6636866.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)
![2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)

![5-(4-chlorophenyl)-N-[4-(hydroxymethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B6636920.png)
![1-[(4-Amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl-propan-2-ylamino]propan-2-ol](/img/structure/B6636929.png)
